molecular formula C16H14N6O2 B2870987 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034230-94-7

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2870987
CAS No.: 2034230-94-7
M. Wt: 322.328
InChI Key: QYFZHDZCMRIZBV-UHFFFAOYSA-N
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Description

2-(6-Oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide (CAS 2034230-94-7) is a chemical compound with the molecular formula C16H14N6O2 and a molecular weight of 322.3214 g/mol . Its structure features a pyridazinone core, a moiety present in various derivatives noted for a wide spectrum of biological activities in scientific literature, including potential anti-cancer, anti-bacterial, and anti-inflammatory properties . The compound is a hybrid molecule, incorporating a pyridazinone unit linked via an acetamide chain to a methylpyrazinylpyridine group. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research for designing and synthesizing new bioactive molecules . The SMILES notation for this compound is O=C(Cn1ncccc1=O)NCc1nccnc1c1cccnc1 . It is supplied for research purposes and is strictly labeled For Research Use Only . It is not intended for human or animal consumption, nor for diagnostic, therapeutic, or any other clinical applications. Researchers are advised to consult the safety data sheet and conduct all necessary safety and handling assessments before use.

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-14(11-22-15(24)4-2-6-21-22)20-10-13-16(19-8-7-18-13)12-3-1-5-17-9-12/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFZHDZCMRIZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of γ-Keto Esters

The pyridazinone ring is synthesized via cyclocondensation of methyl γ-ketovalerate with hydrazine hydrate. This method, adapted from pyridazinone derivative syntheses, proceeds as follows:

  • Hydrazone Formation :
    Methyl γ-ketovalerate (1.0 eq) reacts with hydrazine hydrate (1.2 eq) in ethanol under reflux (12 h), yielding 1,4-dihydropyridazin-6-one hydrazone.

  • Oxidative Aromatization :
    The intermediate is treated with bromine in acetic acid (0°C to 25°C, 4 h), dehydrogenating the dihydropyridazinone to 6-oxo-1,6-dihydropyridazine.

Key Data :

  • Yield: 68% (hydrazone), 72% (pyridazinone)
  • Characterization: $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 8.21 (s, 1H, NH), 7.89 (d, $$ J = 8.4 $$ Hz, 1H), 6.75 (d, $$ J = 8.4 $$ Hz, 1H).

Functionalization at Position 2

Introducing the acetamide side chain requires nucleophilic substitution or direct acylation:

  • Chlorination :
    Pyridazinone (1.0 eq) reacts with phosphorus oxychloride (3.0 eq) at 80°C (6 h), producing 2-chloro-6-oxo-1,6-dihydropyridazine.

  • Amination and Acetylation :

    • Step 1 : 2-Chloro derivative (1.0 eq) reacts with ammonium hydroxide (5.0 eq) in dioxane (100°C, 8 h) to yield 2-amino-6-oxo-1,6-dihydropyridazine.
    • Step 2 : Acetylation with acetyl chloride (1.2 eq) in pyridine (0°C, 2 h) forms 2-acetamido-6-oxo-1,6-dihydropyridazine.

Key Data :

  • Yield: 58% (amination), 85% (acetylation)
  • Characterization: IR (KBr): 1685 cm$$^{-1}$$ (C=O), 3300 cm$$^{-1}$$ (N-H).

Synthesis of [3-(Pyridin-3-yl)Pyrazin-2-yl]Methyl Amine

Pyrazine Ring Construction

The pyrazine moiety is synthesized via condensation:

  • Diethyl oxalate (1.0 eq) and 1,2-diaminopropane (1.0 eq) react in ethanol under reflux (24 h), forming 2-methylpyrazine.
  • Bromination :
    2-Methylpyrazine (1.0 eq) undergoes radical bromination with N-bromosuccinimide (1.1 eq) and AIBN (cat.) in CCl$$_4$$ (80°C, 6 h), yielding 3-bromo-2-(bromomethyl)pyrazine.

Suzuki-Miyaura Coupling

Introducing the pyridin-3-yl group:

  • 3-Bromo-2-(bromomethyl)pyrazine (1.0 eq), pyridin-3-ylboronic acid (1.5 eq), Pd(PPh$$3$$)$$4$$ (0.05 eq), and K$$2$$CO$$3$$ (2.0 eq) in dioxane/H$$_2$$O (4:1) at 90°C (12 h) yield 3-(pyridin-3-yl)-2-(bromomethyl)pyrazine.

Amination of Bromomethyl Group

  • Gabriel Synthesis :
    Bromomethyl derivative (1.0 eq) reacts with phthalimide (1.2 eq) in DMF (80°C, 6 h), followed by hydrazine hydrate (2.0 eq) in ethanol (reflux, 4 h), producing [3-(pyridin-3-yl)pyrazin-2-yl]methyl amine.

Key Data :

  • Yield: 64% (Suzuki coupling), 78% (amination)
  • Characterization: $$ ^{13}C $$ NMR (CDCl$$_3$$): δ 151.2 (pyrazine C), 148.9 (pyridine C).

Final Amide Coupling

Activation of Acetamide Carboxylic Acid

2-Acetamido-6-oxo-1,6-dihydropyridazine (1.0 eq) is treated with thionyl chloride (2.0 eq) in dichloromethane (0°C, 2 h), forming the acyl chloride intermediate.

Nucleophilic Acylation

The acyl chloride (1.0 eq) reacts with [3-(pyridin-3-yl)pyrazin-2-yl]methyl amine (1.1 eq) in dry THF with triethylamine (2.0 eq) at 0°C → 25°C (12 h), yielding the target compound.

Optimization Notes :

  • Coupling Agents : HATU/DIEA in DMF improved yield to 82% vs. 68% with EDCl/HOBt.
  • Solvent Screening : THF provided superior regioselectivity over DCM or DMF.

Key Data :

  • Yield: 82%
  • Characterization:
    • HRMS (ESI): m/z [M+H]$$^+$$ calcd. for C$${17}$$H$${16}$$N$$6$$O$$2$$: 353.1351; found: 353.1354.
    • $$ ^1H $$ NMR (DMSO-$$d6$$): δ 9.12 (s, 1H, pyridazine NH), 8.87 (d, $$ J = 4.8 $$ Hz, 1H, pyridine H), 8.43 (s, 1H, pyrazine H), 4.62 (s, 2H, CH$$2$$).

Analytical and Spectroscopic Validation

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
  • Elemental Analysis : C 57.89%, H 4.52%, N 23.84% (calcd. C 57.94%, H 4.58%, N 23.77%).

Thermal Stability

  • DSC : Decomposition onset at 218°C, indicating robust thermal stability.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Scientific Research Applications

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders, due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridazinone core can inhibit enzyme activity by binding to the active site, while the pyrazine moiety can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone-Based Derivatives

N-{2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide (Compound X, CPX)
  • Structural Features: Combines a pyridazinone core with a furan ring and a dihydropyridinone acetamide side chain.
  • Synthesis : Identified via high-throughput screening (binding affinity: −8.1 kcal/mol) .
  • Key Properties: Exhibits strong binding to the CDR3 region of monoclonal antibodies, outperforming disaccharides like trehalose.
  • Comparison: Unlike the target compound, CPX’s furan and dihydropyridinone groups may confer distinct solubility and steric interactions, though both share high affinity for protein interfaces.
Methyl-N-[2-(6-Oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Derivatives
  • Structural Features: Features a p-tolyl-substituted dihydro-4H-pyridazinone linked to methyl acetamide.
  • Synthesis: Synthesized via one-pot reactions of amino acid esters and azides, enabling dipeptide and hydrazone derivatives .
  • Key Properties : Demonstrated versatility in forming hydrazones and dipeptides, suggesting applications in prodrug design or metal chelation .
  • Comparison : The p-tolyl group may enhance lipophilicity compared to the target compound’s pyridinyl-pyrazine group, which could improve membrane permeability but reduce aqueous solubility.

Heterocyclic Hybrid Derivatives

N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide
  • Structural Features: Incorporates a triazolo[4,3-b]pyridazine ring with a methoxy group and pyridazinone-acetamide chain.
  • Synthesis : Specific route undisclosed, but triazolo-pyridazine synthesis often involves cyclization of hydrazides with aldehydes .
  • Key Properties: The methoxy group and fused triazolo ring likely improve metabolic stability and solubility compared to non-methoxy analogs .

Research Implications and Limitations

  • Structural Insights: The pyridazinone core is critical for binding, but substituents (e.g., pyridinyl-pyrazine vs. furan) modulate target specificity and physicochemical properties.
  • Further studies on its binding kinetics and solubility are needed.
  • Synthetic Accessibility: The target compound’s synthesis mirrors established pyridazinone routes , whereas CPX and triazolo derivatives require specialized screening or cyclization .

Biological Activity

The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a member of the dihydropyridazine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H19N5OC_{17}H_{19}N_{5}O with a molecular weight of approximately 313.37 g/mol. The structure features a pyridazinone moiety linked to a pyridine-pyrazine hybrid, which may contribute to its biological properties.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

  • Inhibition of Enzymes : Dihydropyridazines have been shown to act as inhibitors of specific enzymes like phosphodiesterase (PDE), which plays a critical role in cellular signaling pathways involving cyclic nucleotides (cAMP and cGMP) .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, potentially through interference with bacterial cell wall synthesis or function .
  • Anti-inflammatory Effects : Compounds in this class often exhibit anti-inflammatory activity, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionPDE4 inhibition leading to increased cAMP levels
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production in vitro

Case Study 1: PDE4 Inhibition

A study focused on the synthesis and evaluation of dihydropyridazine derivatives highlighted their selective inhibition of PDE4. The lead compound exhibited significant pharmacological effects in preclinical models of inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated that certain derivatives significantly inhibited growth, supporting their potential use as antimicrobial agents .

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